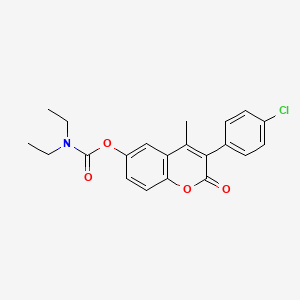
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl diethylcarbamate
Beschreibung
3-(4-CHLOROPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a 4-methyl group, and a 2-oxo-2H-chromen-6-yl moiety, along with an N,N-diethylcarbamate functional group
Eigenschaften
Molekularformel |
C21H20ClNO4 |
|---|---|
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] N,N-diethylcarbamate |
InChI |
InChI=1S/C21H20ClNO4/c1-4-23(5-2)21(25)26-16-10-11-18-17(12-16)13(3)19(20(24)27-18)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
POUFWUWYWWWOMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Chlorphenyl)-4-methyl-2-oxo-2H-chromen-6-yl-diethylcarbamát umfasst typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Ein üblicher Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Chromen-2-on-Kerns: Der Chromen-2-on-Kern kann über die Pechmann-Kondensationsreaktion synthetisiert werden, die die Reaktion eines Phenols mit einem β-Ketoester in Gegenwart eines sauren Katalysators umfasst.
Einführung der 4-Chlorphenylgruppe: Die 4-Chlorphenylgruppe kann durch eine Friedel-Crafts-Acylierungsreaktion eingeführt werden, bei der der Chromen-2-on-Kern mit 4-Chlorbenzoylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid umgesetzt wird.
Methylierung: Die Methylgruppe kann über eine Methylierungsreaktion mit Methyliodid und einer Base wie Kaliumcarbonat eingeführt werden.
Bildung der Diethylcarbamategruppe: Der letzte Schritt beinhaltet die Reaktion der Zwischenverbindung mit Diethylcarbamoylchlorid in Gegenwart einer Base wie Triethylamin, um die Diethylcarbamategruppe zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-(4-Chlorphenyl)-4-methyl-2-oxo-2H-chromen-6-yl-diethylcarbamát folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionen werden typischerweise in großen Reaktoren durchgeführt, wobei die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert präzise gesteuert werden, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(4-Chlorphenyl)-4-methyl-2-oxo-2H-chromen-6-yl-diethylcarbamát kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um bestimmte funktionelle Gruppen im Molekül zu reduzieren.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der 4-Chlorphenylgruppe, wobei das Chloratom durch andere Nucleophile wie Amine oder Thiole ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Entsprechende Carbonsäuren oder Ketone.
Reduktion: Alkohole oder Amine.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die das Chloratom ersetzen.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Chlorphenyl)-4-methyl-2-oxo-2H-chromen-6-yl-diethylcarbamát beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen in biologischen Systemen. Die Verbindung kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken, was zu einer Modulation biochemischer Signalwege führt. Zum Beispiel kann es die Aktivität von Enzymen hemmen, die an Entzündungen oder der Proliferation von Krebszellen beteiligt sind, indem es an ihre aktiven Zentren bindet und den Zugang zum Substrat verhindert.
Wirkmechanismus
The mechanism of action of 3-(4-CHLOROPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL N,N-DIETHYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(4-Chlorphenyl)-3-hydroxy-2,2-dimethylpropanoat: Diese Verbindung teilt die 4-Chlorphenylgruppe, unterscheidet sich aber in der Grundstruktur und den funktionellen Gruppen.
3-(4-Chlorphenyl)-1-propanol: Ähnlich, da es die 4-Chlorphenylgruppe enthält, aber mit einem anderen Rückgrat und funktionellen Gruppen.
4-Chlorzimtsäure: Enthält die 4-Chlorphenylgruppe, hat aber eine andere Grundstruktur.
Einzigartigkeit
3-(4-Chlorphenyl)-4-methyl-2-oxo-2H-chromen-6-yl-diethylcarbamát ist einzigartig aufgrund seiner spezifischen Kombination aus Chromen-2-on-Kern, 4-Chlorphenylgruppe, Methylgruppe und Diethylcarbamategruppe. Diese einzigartige Struktur verleiht ihm unterschiedliche chemische und biologische Eigenschaften, wodurch es für verschiedene Forschungs- und Industrieanwendungen wertvoll ist.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


